O-デスメチルトラmadol

概要

説明

デスメトラmadolは、トラマドールの活性代謝物であるオピオイド系鎮痛薬です。強力な鎮痛作用で知られており、疼痛管理に使用されています。トラマドールとは異なり、デスメトラドールは代謝活性化を必要とせず、CYP2D6活性値が低い人でも効果を発揮します .

製造方法

デスメトラmadolは、トラマドールから脱メチル化されて合成されます。このプロセスには、肝臓酵素、特にCYP2D6を使用して、トラマドールをデスメトラドールに変換することが含まれます . 工業的な製造方法には、大量のデスメトラドールを製造するために化学合成技術が用いられます。合成経路には通常、ジメチルアミンやシクロヘキサノンなどの試薬を使用し、その後一連の化学反応を経て最終的な化合物が生成されます .

化学反応解析

デスメトラmadolは、以下を含む様々な化学反応を起こします。

酸化: デスメトラmadolは、酸化されて様々な代謝物を生成することができます。

還元: 還元反応により、デスメトラmadolは異なる化学形態に変換することができます。

置換: デスメトラmadolは、置換反応を起こすことができ、1つの官能基が別の官能基に置き換わります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。これらの反応によって生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

デスメトラmadolは、以下を含む幅広い科学研究に用いられています。

化学: オピオイド系鎮痛薬の性質と挙動を研究するために、分析化学の基準物質として使用されます。

生物学: オピオイド受容体との相互作用など、様々な生物系に対するその効果が研究されています。

医学: 特にトラマドールに十分な反応を示さない患者に対する疼痛管理に使用されます。

科学的研究の応用

Desmetramadol has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of opioid analgesics.

Biology: Studied for its effects on various biological systems, including its interaction with opioid receptors.

Medicine: Used in pain management, particularly for patients who do not respond well to tramadol.

Industry: Employed in the development of new analgesic drugs and formulations

作用機序

生化学分析

Biochemical Properties

O-Demethyltramadol interacts with several enzymes and proteins within the body. It is a G-protein biased μ-opioid receptor full agonist , meaning it binds to and activates these receptors, triggering a series of biochemical reactions that lead to its analgesic effects . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Cellular Effects

O-Demethyltramadol influences various cellular processes. It exerts its effects primarily through its interaction with the μ-opioid receptors, which are found on the surface of nerve cells in the brain and spinal cord . Activation of these receptors inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .

Molecular Mechanism

The molecular mechanism of O-Demethyltramadol involves its binding to the μ-opioid receptors, acting as a full agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels . This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Demethyltramadol have been observed to change over time. After a dose of 100 mg of tramadol, the half-life of O-Demethyltramadol was observed to be between 3.2 and 7.6 hours . This indicates that the compound is relatively stable in the body over a short period.

Dosage Effects in Animal Models

The effects of O-Demethyltramadol in animal models have been shown to vary with dosage

Metabolic Pathways

O-Demethyltramadol is involved in several metabolic pathways. It is primarily formed from tramadol by the action of the liver enzyme CYP2D6 . Additionally, it is metabolized by CYP3A4 and CYP2B6

準備方法

Desmetramadol is synthesized through the demethylation of tramadol. This process involves the use of liver enzymes, specifically CYP2D6, to convert tramadol into desmetramadol . Industrial production methods involve the use of chemical synthesis techniques to produce desmetramadol in large quantities. The synthetic route typically involves the use of reagents such as dimethylamine and cyclohexanone, followed by a series of chemical reactions to produce the final compound .

化学反応の分析

Desmetramadol undergoes various chemical reactions, including:

Oxidation: Desmetramadol can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert desmetramadol into different chemical forms.

Substitution: Desmetramadol can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

デスメトラmadolは、以下のような他のオピオイド系鎮痛薬と類似しています。

トラマドール: デスメトラmadolの母体化合物で、代謝活性化を必要としてその効果を発揮します。

コデイン: CYP2D6によって活性型に代謝される別のオピオイド系鎮痛薬。

モルヒネ: 異なる作用機序を持つ強力なオピオイド系鎮痛薬。

デスメトラmadolは、代謝活性化を必要とせず、CYP2D6活性値が低い人でも効果を発揮するという点で独特です . この特性は、他の類似の化合物とは異なり、疼痛管理において貴重なツールとなっています。

特性

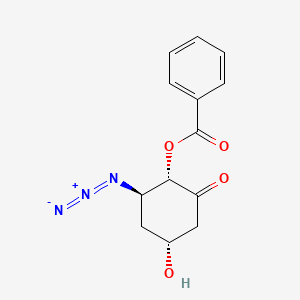

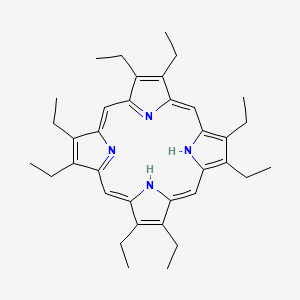

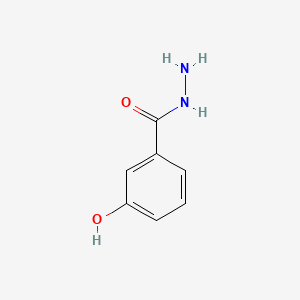

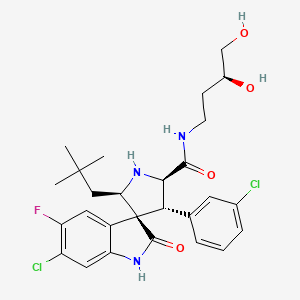

IUPAC Name |

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894102 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-53-5 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-Demethyltramadol exert its analgesic effects?

A: O-Demethyltramadol exerts its analgesic effects primarily through its action on the μ-opioid receptor. [, , , ] It exhibits a significantly higher affinity for this receptor subtype compared to its parent compound, tramadol. []

Q2: How does the route of administration affect the pharmacokinetics of tramadol and its metabolite, O-Demethyltramadol?

A: Studies show that the route of administration influences the stereoselective kinetics of tramadol enantiomers. [] While intravenous administration primarily leads to the detection of tramadol and O-Demethyltramadol in plasma, oral administration significantly increases N-demethylation of tramadol. [] This suggests a route-dependent metabolism of tramadol.

Q3: Is there a difference in the pharmacokinetics of tramadol enantiomers and their metabolites based on gender?

A: Research indicates significant gender-related differences in the pharmacokinetics of tramadol and O-Demethyltramadol enantiomers. [, ] For instance, female rats exhibit higher plasma concentrations of (+)-tramadol, (-)-tramadol, and (+)-O-Demethyltramadol compared to male rats. [] Similar differences in pharmacokinetic parameters are observed in human volunteers as well. []

Q4: What is the role of cytochrome P450 2D6 (CYP2D6) in the metabolism of tramadol and O-Demethyltramadol?

A: CYP2D6 plays a crucial role in the formation of O-Demethyltramadol from tramadol. [, , , ] Individuals with different CYP2D6 genotypes exhibit varying responses to tramadol due to differences in O-Demethyltramadol formation. [, , , ] For instance, poor metabolizers (PM) exhibit lower O-Demethyltramadol levels and may experience reduced analgesic effects. [, ]

Q5: Does systemic inflammation affect tramadol metabolism?

A: Yes, research suggests that systemic inflammation influences the N-demethylation pathway of tramadol. [] Patients with lower cholinesterase activity, a marker of systemic inflammation, showed higher concentrations of N-demethyltramadol. [] This highlights the complex interplay between inflammation and drug metabolism.

Q6: How is O-Demethyltramadol eliminated from the body?

A: Studies in rats have shown that O-Demethyltramadol undergoes biliary excretion, with a preference for the excretion of the (+)-O-Demethyltramadol enantiomer. [] This suggests stereoselectivity in the biliary excretion process.

Q7: Are there any differences in the distribution of tramadol and O-Demethyltramadol enantiomers in the central nervous system?

A: Research indicates that the distribution of both tramadol and O-Demethyltramadol within the central nervous system is stereoselective. [] Following administration of tramadol, higher concentrations of (+)-tramadol and (-)-O-Demethyltramadol were observed in various brain regions compared to their respective enantiomers. []

Q8: What analytical techniques are commonly used to determine the concentration of tramadol and its metabolites, including O-Demethyltramadol, in biological samples?

A8: Several analytical techniques are employed to quantify tramadol and O-Demethyltramadol in biological samples, including:

Q9: Has the use of O-Demethyltramadol been explored for the treatment of urinary incontinence?

A: Interestingly, research suggests a potential application of (+)-O-Demethyltramadol in treating urinary incontinence. [, ] Patent applications highlight its possible use in developing medications for this purpose.

Q10: Are there known instances of tramadol withdrawal in neonates, and how is O-Demethyltramadol involved?

A: Yes, tramadol withdrawal has been reported in neonates, particularly in cases where mothers were treated with tramadol during pregnancy. [] This highlights the importance of considering the potential for fetal exposure and withdrawal symptoms when prescribing tramadol to pregnant women.

Q11: How does the analgesic potency of tramadol compare to other analgesics like morphine and tapentadol in dogs?

A: Studies in dogs have shown that while morphine and tapentadol induce dose-dependent analgesia, tramadol failed to elicit a significant analgesic effect. [] This difference is attributed to the low metabolic activation of tramadol to O-Demethyltramadol in dogs. []

Q12: Could you explain the significance of minimum effective concentrations (MEC) in the context of tramadol and O-Demethyltramadol for postoperative pain management?

A: Research using patient-controlled analgesia (PCA) with tramadol has shown wide inter-individual variability in the minimum effective concentration (MEC) required for pain relief. [] This variability underscores the importance of individualized dosing strategies for tramadol to optimize pain control while minimizing side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)